N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
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Description
N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research on derivatives structurally related to N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide has highlighted potential antimicrobial properties. Studies involving thiazole and triazole derivatives have demonstrated significant inhibitory action against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. These compounds have also shown efficacy against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting their utility in developing new therapeutic strategies for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Evaluation
Another area of interest is the anticancer potential of triazole derivatives. Research indicates that specific 4-amino-triazole derivatives exhibit anticancer activity against a broad spectrum of cancer cell lines. This activity encompasses various cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The evaluation at a fixed dose suggests that these compounds could serve as a basis for developing new anticancer agents, contributing valuable insights into cancer treatment strategies (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Docking and Enzyme Inhibitory Activities
The exploration of triazole derivatives extends into their potential as enzyme inhibitors. Studies involving molecular docking and enzyme inhibitory assessments have shown that certain triazole compounds exhibit good to moderate activities against enzymes like carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These findings highlight the potential of triazole derivatives in treating conditions associated with enzyme dysregulation, providing a path toward the development of novel therapeutic agents (Virk et al., 2018).
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-4-27-20-23-22-18(24(20)16-10-5-6-11-17(16)26-3)13-21-19(25)15-9-7-8-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLECVIAZUKOELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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